molecular formula C6H8N2O B173152 4,5-dimethyl-1H-imidazole-2-carbaldehyde CAS No. 118474-44-5

4,5-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B173152
CAS No.: 118474-44-5
M. Wt: 124.14 g/mol
InChI Key: BOXPJRBSLSQXKA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O It features an imidazole ring substituted with two methyl groups at positions 4 and 5, and an aldehyde group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which uses dehydrogenation of imidazolines . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

    Oxidation: 4,5-dimethyl-1H-imidazole-2-carboxylic acid.

    Reduction: 4,5-dimethyl-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to other imidazole derivatives .

Properties

IUPAC Name

4,5-dimethyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXPJRBSLSQXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505899
Record name 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118474-44-5
Record name 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-1H-imidazole-2-carbaldehyde
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